Copper fluoborate solution, specifically Copper(II) tetrafluoroborate at a concentration of 45%, is a chemical compound widely utilized in various industrial applications. The compound is characterized by its blue liquid form and is primarily used in electroplating, circuit board production, and as a catalyst in organic reactions. The molecular formula for Copper(II) tetrafluoroborate is , with a molecular weight of approximately 237.15 g/mol. This solution is classified under corrosive substances due to its potential to cause severe skin burns and eye damage upon contact.
Copper(II) tetrafluoroborate is classified as an inorganic salt and falls under the category of metal fluoroborates. It is also categorized as hazardous due to its corrosive nature and potential health risks associated with exposure.
The synthesis of Copper(II) tetrafluoroborate typically involves the reaction of copper(II) oxide or copper(II) carbonate with hydrofluoric acid and boric acid. This process results in the formation of Copper(II) tetrafluoroborate along with water as a byproduct. The general reaction can be represented as follows:
The synthesis must be conducted under controlled conditions due to the corrosive nature of hydrofluoric acid. The reaction typically occurs at ambient temperatures, and the resulting product is purified by recrystallization or filtration to achieve the desired concentration.
The molecular structure of Copper(II) tetrafluoroborate features a central copper ion coordinated by four fluorine atoms from two tetrafluoroborate anions. The geometric arrangement around the copper ion is octahedral, which contributes to its unique chemical properties.
Copper(II) tetrafluoroborate participates in various chemical reactions, including:
In electroplating, Copper(II) tetrafluoroborate aids in depositing copper onto substrates, enhancing conductivity and corrosion resistance. Its role as a catalyst facilitates the formation of complex organic molecules through specific reaction pathways.
The mechanism of action for Copper(II) tetrafluoroborate primarily revolves around its ability to donate copper ions during electrochemical processes. In catalytic reactions, it stabilizes transition states, thereby lowering activation energies for specific reactions.
The efficiency of Copper(II) tetrafluoroborate as a catalyst can be quantitatively analyzed through reaction kinetics studies, which demonstrate its effectiveness in promoting desired chemical transformations.
Copper(II) tetrafluoroborate has several scientific uses across different fields:
Copper fluoborate, chemically designated as Cu(BF₄)₂ (CAS 38465-60-0), is an inorganic compound typically marketed as a 45% aqueous solution. This dark-blue, odorless liquid exhibits complete water solubility and a density of ~1.54–1.58 g/mL at 20°C [2] [3] [8]. Its molecular structure features copper(II) cations coordinated with tetrafluoroborate anions (BF₄⁻), enabling high ionic mobility. Industrially, the solution serves as a critical electroplating electrolyte due to its exceptional conductivity and capacity to deposit smooth, low-stress copper coatings on sensitive substrates like bearings and printed circuit boards [4] [6]. Additional applications include:
Table 1: Key Specifications of 45% Copper Fluoborate Solution
Property | Value | Source |
---|---|---|
Copper content | 200–225 g/L | [6] |
Fluoroboric acid | ≤4.0% | [6] |
Boric acid | ≤4.0% | [6] |
Iron impurities | ≤0.002% | [6] |
Storage conditions | 2–8°C under inert gas | [2] |
Fluoborate electrolytes emerged in the mid-20th century as alternatives to conventional sulfate baths, addressing limitations in deposition speed and anode corrosion. Copper fluoborate gained prominence in the 1960s–1970s for high-speed electroplating of electronic components, leveraging the stability of BF₄⁻ anions compared to hydrolytic-sensitive species like sulfates [1] [8]. This period coincided with expanded industrial demand for printed circuit boards, where the solution enabled superior through-hole plating uniformity. The late 1990s saw refinement of production methods, such as neutralizing tetrafluoroboric acid with copper(II) carbonate or hydroxide, enhancing purity and reproducibility [2]. Recent research focuses on fluoride-ion conducting systems (e.g., fluoride-ion batteries), though copper fluoborate remains irreplaceable in niche electrochemical applications due to its operational reliability [1] [5].
The 45% concentration (w/w) represents an industrially optimized balance between physicochemical performance and practical handling:
Table 2: Performance Comparison Across Concentrations
Concentration | Conductivity (mS/cm) | Deposition Rate (μm/min) | Crystallization Risk |
---|---|---|---|
30% | 180 | 0.8 | Low |
45% | 320 | 2.5 | Moderate |
60% | 290 | 2.2 | High |
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